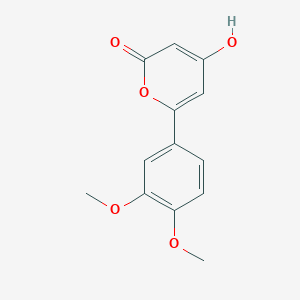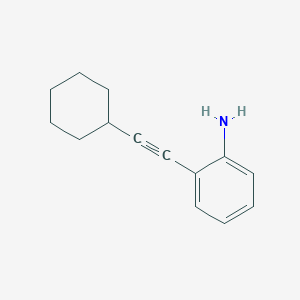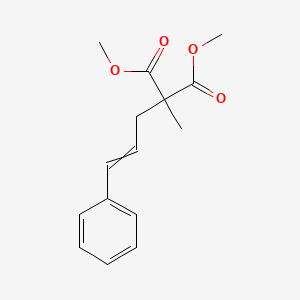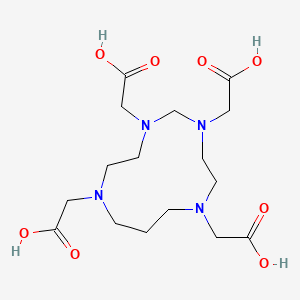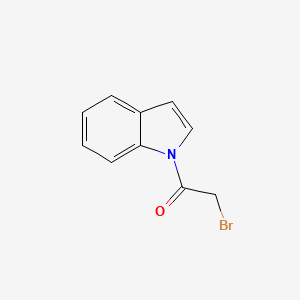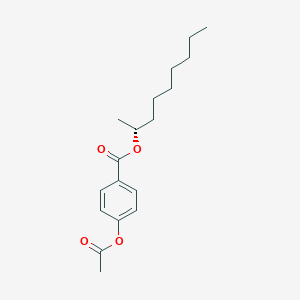
(2R)-Nonan-2-yl 4-(acetyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Nonan-2-yl 4-(acetyloxy)benzoate: is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a nonan-2-yl group attached to a benzoate moiety, which is further substituted with an acetyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Nonan-2-yl 4-(acetyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-nonan-2-ol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+(2R)-Nonan-2-ol+Acetic anhydride→(2R)-Nonan-2-yl 4-(acetyloxy)benzoate+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of (2R)-Nonan-2-yl 4-hydroxybenzoate.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzoate moiety, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of (2R)-Nonan-2-yl 4-hydroxybenzoate.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: (2R)-Nonan-2-yl 4-(acetyloxy)benzoate can be used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound can be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2R)-Nonan-2-yl 4-(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can participate in ester hydrolysis reactions, releasing acetic acid and the corresponding alcohol. This hydrolysis can modulate the activity of enzymes or receptors, leading to various biological effects. The nonan-2-yl group may also interact with hydrophobic regions of proteins, influencing their function.
Comparación Con Compuestos Similares
(2R)-Nonan-2-yl 4-hydroxybenzoate: Lacks the acetyloxy group, which may result in different reactivity and biological activity.
(2R)-Nonan-2-yl benzoate: Lacks both the acetyloxy and hydroxy groups, leading to distinct chemical and biological properties.
Uniqueness:
Structural Features: The presence of both the nonan-2-yl and acetyloxy groups in (2R)-Nonan-2-yl 4-(acetyloxy)benzoate imparts unique chemical reactivity and potential biological activity.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for different applications.
Propiedades
Número CAS |
479629-72-6 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(2R)-nonan-2-yl] 4-acetyloxybenzoate |
InChI |
InChI=1S/C18H26O4/c1-4-5-6-7-8-9-14(2)21-18(20)16-10-12-17(13-11-16)22-15(3)19/h10-14H,4-9H2,1-3H3/t14-/m1/s1 |
Clave InChI |
NEHILFCMOHRSCV-CQSZACIVSA-N |
SMILES isomérico |
CCCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C |
SMILES canónico |
CCCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
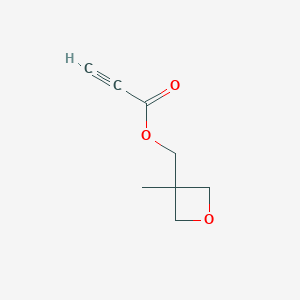
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
